molecular formula C13H10F2N2S B5724701 N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea

N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea

Cat. No. B5724701
M. Wt: 264.30 g/mol
InChI Key: YCWSSNONPGHWMD-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea, also known as FFT, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a thiourea derivative, which means it contains a sulfur atom attached to a carbon atom through a double bond. The fluorine atoms on the phenyl rings make FFT a highly reactive molecule with potential biological activity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt signaling pathway. In bacteria and fungi, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea may inhibit the synthesis of essential molecules such as DNA and RNA.
Biochemical and physiological effects:
N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to have a variety of biochemical and physiological effects in cells. In cancer cells, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea induces apoptosis and inhibits cell proliferation. In bacteria and fungi, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea inhibits growth and may disrupt cell wall synthesis. Additionally, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to have antioxidant activity, which may be beneficial for reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea in lab experiments is its high reactivity, which makes it a useful tool for studying biological activity. However, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea is also highly toxic and may require special handling procedures to ensure safety. Additionally, the mechanism of action of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are many potential future directions for research on N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea. One area of interest is the development of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea-based anticancer agents that can selectively target cancer cells while minimizing toxicity to healthy cells. Additionally, research could focus on the development of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea-based antimicrobial agents that can combat drug-resistant bacteria and fungi. Finally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea and its potential applications in various scientific fields.

Synthesis Methods

N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea can be synthesized through a variety of methods, including the reaction of 2-fluoroaniline and 4-fluorobenzoyl isothiocyanate in the presence of a base. This reaction results in the formation of N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea as a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been studied extensively for its potential applications in the field of medicinal chemistry. Research has shown that N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea exhibits anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-fluorophenyl)-N'-(4-fluorophenyl)thiourea has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of antimicrobial agents.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2S/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWSSNONPGHWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(4-fluorophenyl)thiourea

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